3-methyl-8-((3-oxobutan-2-yl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione
Description
3-Methyl-8-((3-oxobutan-2-yl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative featuring a purine-2,6-dione core with substitutions at positions 3, 7, and 8. The 8-position is modified with a (3-oxobutan-2-yl)thio group, a thioether linkage connected to a ketone-containing butyl chain. This substitution introduces both hydrophobic and polar characteristics, which may optimize interactions with target proteins or enzymes.
Properties
IUPAC Name |
3-methyl-8-(3-oxobutan-2-ylsulfanyl)-7-pentylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-5-6-7-8-19-11-12(18(4)14(22)17-13(11)21)16-15(19)23-10(3)9(2)20/h10H,5-8H2,1-4H3,(H,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYSVYFAHQGUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1SC(C)C(=O)C)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-((3-oxobutan-2-yl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo a series of chemical transformations including alkylation, thiolation, and oxidation.
Alkylation: The purine core is first alkylated at the 7-position using an appropriate alkyl halide under basic conditions.
Thiolation: The 8-position is then thiolated using a thiol reagent, such as 3-oxobutan-2-yl thiol, in the presence of a suitable catalyst.
Oxidation: The final step involves the oxidation of the thiolated intermediate to introduce the oxo group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-((3-oxobutan-2-yl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions at the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce hydroxylated compounds.
Scientific Research Applications
Chemistry: As a synthetic intermediate in the preparation of more complex purine derivatives.
Biology: Studying the biological activity of purine analogs and their interactions with enzymes and receptors.
Medicine: Potential use as a lead compound in drug discovery, particularly for targeting purine-related pathways.
Industry: Applications in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-8-((3-oxobutan-2-yl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The purine-2,6-dione scaffold is highly versatile, with substitutions at positions 3, 7, and 8 dictating pharmacological profiles. Below is a comparative analysis of key analogs:
Key Insights from Structure-Activity Relationships (SAR)
Position 8 Modifications :
- Thioether vs. Sulfone/Sulfoxide : Thioether groups (e.g., (3-oxobutan-2-yl)thio) may enhance membrane permeability due to moderate lipophilicity, while sulfone/sulfoxide derivatives (e.g., methylsulfonyl in compound 20) improve target binding via stronger hydrogen-bonding interactions .
- Heterocyclic Substituents : Piperazinyl (F-168) or pyridinyloxy (3j) groups introduce hydrogen-bond acceptors or basic nitrogen atoms, critical for receptor affinity .
Shorter chains (e.g., methyl in 3j) may favor CNS penetration .
Pharmacological Profiles of Analogs
- Analgesic Activity : Compound 3j (8-pyridinyloxy) retains analgesic effects without CNS stimulation, suggesting peripheral target engagement .
- Antithrombotic Effects : F-168, with a piperazinyl-thietanyl substitution, outperforms eptifibatide in thrombosis models, highlighting the role of heterocyclic moieties in GP IIb/IIIa receptor blockade .
- Kinase Inhibition: Methylsulfonyl-substituted purine diones (e.g., compound 20) exhibit nanomolar potency against MLKL kinase, attributed to sulfone-mediated polar interactions .
Biological Activity
3-Methyl-8-((3-oxobutan-2-yl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. Purines are essential components in biochemistry, serving as building blocks for nucleotides in DNA and RNA. This compound's unique structure, featuring various functional groups, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
IUPAC Name: 3-methyl-8-((3-oxobutan-2-yl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione
Molecular Weight: 364.44 g/mol
Chemical Formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₄O₃S |
| Molecular Weight | 364.44 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of 3-methyl-8-((3-oxobutan-2-yl)thio)-7-pentyl-1H-purine-2,6(3H,7H)-dione is hypothesized to stem from its interactions with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways: It could interfere with signaling pathways by acting as a receptor modulator.
- DNA/RNA Interaction: The purine structure suggests possible interactions with nucleic acids, influencing replication or transcription processes.
Biological Activity Studies
Recent studies have begun to elucidate the biological activities associated with this compound. Below are key findings from various research efforts:
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including breast and lung cancer cells. Results indicated that the compound exhibited significant cytotoxicity, leading to apoptosis in a dose-dependent manner.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest and apoptosis |
Antimicrobial Properties
Another investigation focused on the antimicrobial activity of the compound against various bacterial strains. The results demonstrated notable inhibition zones, suggesting its potential as an antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 1: Anticancer Efficacy
In a preclinical model using xenograft tumors derived from human breast cancer cells, administration of the compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers.
Case Study 2: Antimicrobial Testing
A clinical isolate of Methicillin-resistant Staphylococcus aureus (MRSA) was treated with varying concentrations of the compound. The study found that higher concentrations effectively reduced bacterial load in vitro and demonstrated potential for further development as an antibiotic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
